molecular formula C21H23BN2O3 B2709584 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester CAS No. 2377610-48-3

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester

Cat. No.: B2709584
CAS No.: 2377610-48-3
M. Wt: 362.24
InChI Key: GZHJUBQKZWXMJB-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and oxadiazoles It is characterized by the presence of a benzyl group attached to the 5-position of the 1,2,4-oxadiazole ring and a phenylboronic acid moiety esterified with pinacol

Synthetic Routes and Reaction Conditions:

  • Benzyl-1,2,4-oxadiazole Synthesis: The synthesis of 5-benzyl-1,2,4-oxadiazole typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate to form the corresponding benzyl hydrazine derivative, which is then cyclized to form the oxadiazole ring.

  • Phenylboronic Acid Pinacol Ester Formation: The phenylboronic acid pinacol ester can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate reaction conditions, and optimizing the yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl group to benzaldehyde or benzoic acid.

  • Reduction: Reduction reactions can convert the oxadiazole ring to a corresponding amine derivative.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents such as alcohols, amines, and carboxylic acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde, benzoic acid.

  • Reduction: 5-Benzyl-1,2,4-oxadiazole-2-amine.

  • Substitution: Various boronic esters and boronic acids.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers. Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound's boronic acid moiety makes it a candidate for drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Industry: It is utilized in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

  • Benzyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but may have different substituents.

  • Phenylboronic acid derivatives: These compounds contain the phenylboronic acid moiety but lack the oxadiazole ring.

Uniqueness: The combination of the benzyl group and the phenylboronic acid pinacol ester in this compound provides unique chemical properties and reactivity that distinguish it from other similar compounds

Properties

IUPAC Name

5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJUBQKZWXMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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